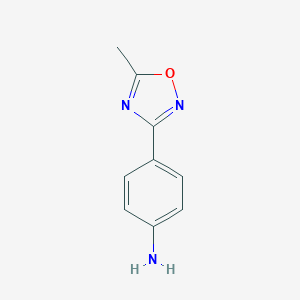

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOWTIUKDYSZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592700 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-68-9 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline and Its Derivatives

Established Synthetic Routes for 1,2,4-Oxadiazole (B8745197) Derivatives

The formation of the 1,2,4-oxadiazole ring is a cornerstone of many synthetic endeavors. Two of the most widely employed and classical methods include the heterocyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netrsc.orgchim.itresearchgate.netnih.gov

Amidoxime (B1450833) and Carboxylic Acid Derivative Heterocyclization Strategies

A prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. chim.itresearchgate.net This approach can be considered a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one atom by the carboxylic acid derivative. chim.it The reaction typically proceeds through the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole. nih.gov

Various activating agents can be used to facilitate the reaction between the amidoxime and the carboxylic acid, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or carbonyldiimidazole (CDI). chim.it The reaction conditions can vary, from room temperature to elevated temperatures, and can be performed with or without a solvent. chim.it Microwave-assisted synthesis has also been shown to be an effective alternative for this transformation. researchgate.netnih.gov

One-pot procedures have been developed to streamline this process, avoiding the isolation of the O-acylamidoxime intermediate. nih.govnih.gov For instance, a one-pot synthesis at room temperature can be achieved by reacting amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO. researchgate.netnih.govmdpi.com The Vilsmeier reagent has also been employed to activate carboxylic acids for the one-pot synthesis of 1,2,4-oxadiazoles from nitriles and carboxylic acids. nih.govnih.gov

| Reactants | Coupling/Activating Agents | Conditions | Key Features | References |

|---|---|---|---|---|

| Amidoxime + Carboxylic Acid | DCC, EDC, CDI | Varying temperatures, with or without solvent | Versatile and widely used method. | chim.it |

| Amidoxime + Carboxylic Acid Ester | NaOH/DMSO (superbasic medium) | Room Temperature | One-pot synthesis, avoids isolation of intermediate. | researchgate.netnih.govmdpi.com |

| Nitrile + Carboxylic Acid | Vilsmeier Reagent | Room Temperature | One-pot procedure from readily available starting materials. | nih.govnih.gov |

| Amidoxime + Acyl Chloride/Ester | NH4F/Al2O3 or K2CO3 | Microwave Irradiation | Rapid synthesis. | researchgate.netnih.gov |

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides and Nitriles

Another fundamental approach to constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.netrsc.orgchim.itresearchgate.netnih.gov This [3+2] cycloaddition involves the reaction of a three-atom nitrile oxide dipole with a two-atom nitrile dipolarophile. chim.itmdpi.com

Nitrile oxides are typically generated in situ from various precursors, such as the dehydration of α-nitroketones or the dehydrohalogenation of hydroxamoyl halides. mdpi.comorganic-chemistry.org The conventional method often involves the reaction of an electron-rich nitrile oxide with an electron-deficient nitrile. rsc.org However, an "inverse electron-demand" approach has also been developed, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org

This method is particularly useful for synthesizing a wide range of substituted 1,2,4-oxadiazoles. researchgate.net The reaction conditions can be influenced by factors such as the nature of the solvent and the use of catalysts. nih.govrsc.org Green chemistry approaches, utilizing alternative solvents and activation methods like microwave or ultrasound irradiation, have also been explored for these cycloadditions. nih.gov

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline from Nitro-Substituted Precursors

The synthesis of the specific target molecule, this compound, can be efficiently achieved from a corresponding nitro-substituted precursor, namely 3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole. This transformation hinges on the reduction of the nitro group to an amino functionality.

Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. nih.gov Several methods are available for this conversion, with catalytic hydrogenation and chemical reduction being the most prominent.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. ox.ac.uk This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. A key advantage of this method is its high chemoselectivity, often allowing for the reduction of the nitro group without affecting other reducible functional groups. ox.ac.ukresearchgate.net

Recent advancements have focused on developing more sustainable and robust catalytic systems. For instance, a heterogeneous biocatalyst, where a hydrogenase enzyme is supported on carbon black, has been shown to effectively reduce a wide range of nitroarenes to their corresponding anilines under mild, aqueous conditions. ox.ac.ukresearchgate.netchemrxiv.org This system demonstrates high selectivity for the nitro group and excellent functional group tolerance. ox.ac.ukresearchgate.net

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Trichlorosilane (HSiCl₃) in the presence of a tertiary amine has emerged as a mild, metal-free, and inexpensive reagent for the reduction of both aromatic and aliphatic nitro compounds to amines. nih.govgoogle.comorganic-chemistry.orgd-nb.info This method exhibits broad applicability and tolerates a variety of functional groups that might be sensitive to hydrogenation conditions. google.comorganic-chemistry.orgresearchgate.net The reaction is believed to proceed through the in situ generation of a dichlorosilylene (B1217353) species, which acts as the reducing agent. nih.gov This methodology has been successfully applied in continuous-flow systems, allowing for rapid and efficient reduction with minimal need for purification. nih.govd-nb.info

| Method | Reagents/Catalyst | Key Advantages | Key Considerations | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni, Hydrogenase on carbon black | High chemoselectivity, clean reaction, mild conditions (biocatalyst). | Potential for catalyst poisoning, may affect other reducible groups. | ox.ac.ukresearchgate.netchemrxiv.org |

| Chemical Reduction | Trichlorosilane (HSiCl₃) and a tertiary amine | Metal-free, inexpensive, wide functional group tolerance, applicable in flow chemistry. | Requires stoichiometric amounts of reagents. | nih.govgoogle.comorganic-chemistry.orgd-nb.inforesearchgate.net |

Optimization of Reaction Conditions and Purification Techniques in the Synthesis of this compound

The efficient synthesis of this compound relies on precise control over reaction parameters and effective purification methods.

The formation of the 1,2,4-oxadiazole ring is sensitive to both pH and temperature. The synthesis often involves the cyclization of an amidoxime precursor. The use of a base, such as sodium hydride, is crucial for deprotonating the amidoxime, thereby enhancing its nucleophilicity for the subsequent reaction with an acylating agent. The reaction temperature is also a critical factor; for instance, an initial activation step might be carried out at a moderate temperature like 65°C, followed by reflux to drive the cyclization to completion. In other contexts, such as the synthesis of related oxadiazole derivatives, controlling pH is essential, for example, by neutralizing the reaction mixture with ammonia (B1221849) after an acidic workup. rrpharmacology.ru

| Parameter | Condition | Purpose |

| pH | Basic (e.g., using Sodium Hydride) | Deprotonation of amidoxime to increase nucleophilicity. |

| pH | Neutralization (e.g., with Ammonia) | To isolate the product after acidic reaction steps. rrpharmacology.ru |

| Temperature | 65°C (Initial Stage) | Activation of the amidoxime. |

| Temperature | Reflux (Cyclization Stage) | To drive the ring-closure reaction to completion. |

Following the synthesis, purification is paramount to obtaining a high-purity product. Silica gel chromatography is a commonly employed technique. A gradient elution system, for example using a mixture of dichloromethane (B109758) and methanol, can effectively separate the desired product from byproducts and unreacted starting materials, leading to a purity of over 95%. Recrystallization from a suitable solvent, such as ethanol, is another effective method for purifying oxadiazole derivatives, yielding crystalline solids. researchgate.net The choice of purification strategy often depends on the scale of the reaction and the nature of the impurities present.

| Purification Technique | Details | Outcome |

| Silica Gel Chromatography | Gradient elution with dichloromethane/methanol (95:5). | Purity >95%. |

| Recrystallization | Using a suitable solvent like ethanol. researchgate.net | Formation of crystalline product. researchgate.net |

Derivatization Strategies and Chemical Reactivity of the this compound Scaffold

The this compound molecule possesses two key reactive sites: the aniline (B41778) amino group and the aromatic rings, allowing for a variety of chemical transformations.

The primary amine group of the aniline moiety is susceptible to oxidation. Under strong oxidizing conditions, such as treatment with sodium hypochlorite (B82951) in an acidic medium, the amine group can be converted to a nitro group, yielding 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. In the context of related oxadiazole compounds, other oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide are also utilized.

| Oxidizing Agent | Transformation | Product |

| Sodium Hypochlorite (NaOCl) in acidic media | Aniline to Nitro group. | 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. |

| Potassium Permanganate | Oxidation of amino groups. | Nitro derivatives. |

| Hydrogen Peroxide | Oxidation of amino groups. | Nitro derivatives. |

While the primary focus is often on the synthesis from a reduced precursor, the oxadiazole ring itself or substituents on the aromatic rings can potentially undergo reduction. For instance, a nitro group on the phenyl ring, introduced via oxidation, could be reduced back to an amino group using standard reducing agents, thus regenerating the aniline functionality or creating other derivatives. Common reducing agents used for similar heterocyclic systems include sodium borohydride (B1222165) and lithium aluminum hydride.

Both the aniline and oxadiazole components of the scaffold can undergo various substitution reactions.

On the Aniline Moiety: The primary amine is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides. For example, reaction with succinic anhydride (B1165640) or maleic anhydride in refluxing acetic acid leads to the formation of amide intermediates that can cyclize to form pyrrolidine-2,5-dione or maleimide (B117702) derivatives, respectively. Alkylation reactions are also possible.

On the Oxadiazole and Phenyl Rings: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. While the specific substitution reactions directly on the 5-methyl-1,2,4-oxadiazole (B8629897) ring of this particular compound are not extensively detailed in the provided context, related 1,2,4-oxadiazole systems demonstrate that the ring can be functionalized. For instance, the synthesis of derivatives often involves introducing various substituents at the 3- and 5-positions of the oxadiazole ring to fine-tune the molecule's properties.

| Reaction Type | Reagents | Moiety | Product Type |

| Acylation | Succinic Anhydride / Maleic Anhydride | Aniline Amine | Pyrrolidine-2,5-dione / Maleimide derivatives. |

| Alkylation | Alkyl Halides | Aniline Amine | N-alkyl derivatives. |

| Electrophilic/Nucleophilic Substitution | Various | Aromatic Rings | Substituted aromatic derivatives. |

Synthesis of Hybrid Systems Incorporating this compound Substructures (e.g., Furazan-Oxadiazole Hybrids)

The synthesis of hybrid molecules that incorporate multiple distinct heterocyclic scaffolds is a significant area of research, particularly in the fields of medicinal chemistry and energetic materials. The combination of a 1,2,4-oxadiazole moiety, as present in this compound, with a furazan (B8792606) (1,2,5-oxadiazole) ring can lead to novel compounds with unique properties. The synthetic strategies to achieve such furazan-oxadiazole hybrids often involve the construction of one heterocyclic ring onto a pre-existing core of the other.

A common approach to the synthesis of furazan-oxadiazole hybrids, particularly in the context of energetic materials, is to begin with a functionalized furazan or its N-oxide, furoxan. nih.govresearchgate.netrhhz.net These starting materials can then undergo reactions to build the oxadiazole ring. For instance, an aminofurazan can be converted to an amidoxime, which is a key precursor for the formation of a 1,2,4-oxadiazole ring through cyclization with various reagents. nih.gov Another method involves the reaction of a furazancarboxylic acid hydrazide with reagents like cyanogen (B1215507) bromide or other carboxylic acid derivatives to form a 1,3,4-oxadiazole (B1194373) ring. researchgate.net

Alternatively, a plausible synthetic route to a furazan-oxadiazole hybrid starting from this compound would involve the transformation of the aniline's amino group to form the furazan ring. A general and well-established method for synthesizing the furazan ring is the cyclodehydration of a 1,2-dioxime (glyoxime). wikipedia.org Therefore, a synthetic pathway could be envisioned where the aniline is first converted into a vicinal diamine, which can then be transformed into the corresponding glyoxime. Subsequent cyclization would yield the desired furazan-oxadiazole hybrid.

Research into energetic materials has led to the synthesis of various furazan-oxadiazole hybrids. These compounds are of interest due to their high nitrogen and oxygen content, which can result in high heats of formation and desirable detonation properties. researchgate.netnih.gov For example, 3-amino-4-(5-methyl-1,2,4-oxadiazolyl)furazan has been synthesized and its energetic salts have been prepared and characterized. researchgate.net In these syntheses, the focus is often on combining different azole cores to achieve a balance of energetic performance and stability. researchgate.net

A representative synthesis of a furazan-oxadiazole system is the preparation of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, which can then be nitrated to produce energetic derivatives. researchgate.net The starting materials for such syntheses are often derived from functionalized furazans or furoxans. nih.govresearchgate.net

The following table summarizes examples of synthesized furazan-oxadiazole hybrid systems, highlighting the diversity of substituents and the resulting compounds.

| Starting Material/Precursor | Reagents and Conditions | Product | Reference |

| 3-Amino-4-cyanofurazan | 1. Hydrolysis, acylation, hydrazinolysis; 2. BrCN | 3-Amino-4-(2-amino-1,3,4-oxadiazol-5-yl)-1,2,5-oxadiazole | nih.gov |

| 3-Amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan | 100% Nitric acid | 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan | researchgate.net |

| 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (AAOF) | Various (leading to oxadiazole ring formation) | Furazan and furoxan derivatives linked to oxadiazoles (B1248032) | rhhz.net |

| 3-Amino-4-amidoxime-furazan | Carboxylic acids/derivatives | 3-Amino-4-(5-substituted-1,2,4-oxadiazol-3-yl)furazan | researchgate.net |

| 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one | Nitration, oxidation | Energetic derivatives of the furazan-oxadiazolone system | rsc.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline Analogues

Impact of Substituent Modifications on the Oxadiazole Ring

The group at the 5-position of the 1,2,4-oxadiazole (B8745197) ring plays a significant role in modulating the biological activity of the compound series. The size and nature of alkyl substituents at this position can influence the compound's interaction with its biological target.

In the context of antitubercular activity, research has shown that variations in the alkyl chain length at the 3rd position of 1,2,4-oxadiazoles (structurally analogous to the 5-position in the parent compound's nomenclature) can impact efficacy. For instance, increasing the chain length and bulkiness at this position was found to enhance anti-mycobacterial potential. nih.gov One derivative with a propanoic acid substituent demonstrated significant activity, suggesting that the steric and electronic properties of the group at this position are critical for target engagement. nih.gov

Table 1: Influence of 5-Position Substituents on Biological Activity

| Compound ID | 5-Position Substituent | Observed Activity | Reference |

|---|---|---|---|

| Parent | Methyl | Baseline Activity | uni.lu |

| Analogue A | Propanoic Acid | Increased Antitubercular Activity | nih.gov |

Note: This table is illustrative, based on findings from analogous compound series.

The electronic properties of substituents on the aromatic rings connected to the oxadiazole core are a critical determinant of biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's potency.

Table 2: Effect of Electron-Withdrawing vs. Electron-Donating Groups

| Series | Substituent Type | Effect on Activity | Target/Disease | Reference |

|---|---|---|---|---|

| 3-Aryl-1,2,4-oxadiazole | EDG (p-OCH3) | Increased Activity | Antileishmanial | mdpi.com |

| 3-Aryl-1,2,4-oxadiazole | EWG (p-NO2) | Decreased Activity | Antileishmanial | mdpi.com |

| 5-Aryl-1,2,4-oxadiazole | EWG | Increased Activity | Anticancer | nih.gov |

| Cinnamic acid-derived 1,2,4-oxadiazoles | EWG (Halogens) | Increased Activity | Antitubercular | nih.gov |

Positional Isomerism and Bioactivity Profiling of Oxadiazole Derivatives

The spatial arrangement of atoms within a heterocyclic ring, known as positional isomerism, can have a profound impact on a molecule's biological and physicochemical properties. chim.it In the case of oxadiazoles (B1248032), the 1,2,4- and 1,3,4-isomers are the most frequently explored in medicinal chemistry due to their greater stability compared to other isomers like 1,2,3- and 1,2,5-oxadiazoles. nih.govresearchgate.net

The 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) rings, while both being five-membered heterocycles containing one oxygen and two nitrogen atoms, exhibit distinct electronic and structural characteristics. chim.itnih.gov The 1,3,4-oxadiazole isomer is generally considered the most stable due to its symmetry and lower free Gibb's energy. nih.gov This increased stability and aromaticity can influence its interactions with biological targets. nih.gov

Both isomers are utilized as bioisosteres for ester and amide groups to improve properties like metabolic stability and solubility. chim.itresearchgate.net While both scaffolds are central to a wide range of biologically active compounds, including antimicrobial and anticancer agents, the choice between them can lead to different activity profiles. nih.govnih.govmdpi.com For example, while 1,2,4-oxadiazoles have shown potent anticancer activity, 1,3,4-oxadiazole derivatives are also widely recognized for their broad pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The specific biological application often dictates which isomer is more suitable.

The substitution pattern on the aniline (B41778) ring is a critical factor in determining the biological activity of this class of compounds. The para-position, in particular, is a key site for modification.

In a series of 1,2,5-oxadiazole derivatives, which are isomeric to the 1,2,4-oxadiazoles, the substitution pattern on the 4-phenyl moiety was shown to be a strong determinant of antiplasmodial activity and selectivity. mdpi.com Specifically, a para-methoxy group combined with an adjacent ethoxy group on the phenyl ring resulted in a compound with high in vitro activity and a very promising selectivity index. mdpi.com Similarly, for 1,3,4-oxadiazole derivatives, the presence of substituents on an aniline moiety was crucial for activity. mdpi.comnih.gov Studies on aniline derivatives containing a 1,3,4-oxadiazole moiety have demonstrated good antibacterial and anti-inflammatory activity. mdpi.com The position of substituents on a toluidine (methylaniline) ring, whether ortho, meta, or para, also influences the anti-inflammatory activity of the resulting 1,3,4-oxadiazole derivatives. researchgate.net

Rational Design of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Derivatives for Enhanced Biological Efficacy

Rational drug design leverages the understanding of SAR to create new molecules with improved potency and selectivity. For this compound analogues, this involves a multi-faceted approach, combining structural modifications with computational and biological screening.

A common strategy is the hybridization of the core scaffold with other pharmacologically active moieties. For instance, linking 1,2,4-oxadiazoles with benzimidazole (B57391) or sulfonamide groups has led to the development of potent anticancer agents. nih.govnih.gov In one study, initial screening identified a thiazole/thiophene-sulfonamide conjugate of a 1,2,4-oxadiazole with promising anticancer activity. Subsequent SAR-oriented optimization of this lead compound resulted in a derivative with a nearly two-fold increase in antiproliferative effect and significantly higher potency against its target enzyme. nih.gov

Another approach involves using the 1,2,4-oxadiazole ring as a linker to connect two different pharmacophoric elements. For example, a series of compounds was designed where a 1,2,4-oxadiazole ring connected an imidazole (B134444) moiety (itself substituted with a 1,3,4-oxadiazole) to a phenyl group. This intricate design yielded compounds with robust inhibitory effects against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org

These examples underscore the principle that enhancing biological efficacy often requires more than simple substituent changes. It involves the thoughtful combination of different structural motifs to create multifunctional molecules that can interact more effectively with their biological targets. nih.govnih.gov

Strategies for Modulating Bioavailability

The bioavailability of a drug candidate is a critical factor in its potential therapeutic success. For analogues of this compound, several strategies can be employed to modulate this property.

One key approach involves the modification of substituents on the oxadiazole and aniline rings to alter lipophilicity and solubility. mdpi.com High lipophilicity can sometimes lead to poor absorption and rapid metabolism, while poor water solubility can also hinder bioavailability. mdpi.com The introduction of new substituents can influence the solubility of these potential drug molecules, thereby aiming to increase their bioavailability and effectiveness. mdpi.com For instance, the use of nitrogen-containing groups like pyridine (B92270), piperidine, or morpholine (B109124) can convert organic compounds into an ionic form, which may significantly improve their water solubility and, consequently, their bioavailability. mdpi.com

In silico tools are often used to predict the oral bioavailability of new compounds. Parameters such as the number of rotatable bonds (n-ROTB) and topological polar surface area (TPSA) are effective predictors. mdpi.com Studies on novel 1,2,4-oxadiazole derivatives have shown that compounds with n-ROTB values ≤ 10 and TPSA values below 140 Ų are predicted to have good oral bioavailability. mdpi.com Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) analysis can predict human intestinal absorption (HIA), which is crucial for a drug's ability to enter the bloodstream. mdpi.com

Approaches for Improving Target Specificity

Improving the target specificity of this compound analogues is essential to enhance their therapeutic efficacy and reduce off-target effects. This is often achieved through detailed structure-activity relationship (SAR) studies.

SAR studies help in understanding how different functional groups and their positions on the molecular scaffold interact with the biological target. nih.gov By systematically modifying the structure and observing the changes in biological activity, researchers can identify key pharmacophoric features required for potent and selective binding.

For example, in the development of anticancer agents, structural modifications of the 1,3,4-oxadiazole scaffold have been shown to be important for achieving high cytotoxicity towards malignant cells. nih.gov These modifications can lead to selective interactions with specific biological targets like enzymes, nucleic acids, or proteins involved in cancer cell proliferation. nih.gov The substitution pattern on the aryl moiety attached to the oxadiazole ring can strongly influence both activity and selectivity. nih.gov

Molecular docking studies are another powerful tool to improve target specificity. These computational simulations predict the binding mode of a ligand within the active site of a target protein. This information can guide the design of new analogues with improved binding affinity and selectivity. For instance, molecular docking has been used to identify 1,2,4-oxadiazole thioether derivatives with high binding energy to specific enzymes. researchgate.net

Introduction of Halogen Atoms (e.g., Fluorine, Chlorine) for Metabolic Stability and Binding Affinity

The introduction of halogen atoms, such as fluorine and chlorine, is a common and effective strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.

Halogenation can block sites of metabolism, thereby increasing the metabolic stability of the compound. nih.gov The 1,2,4-oxadiazole ring itself is known for its chemical and thermal resistance, which contributes to metabolic stability. nih.govmdpi.com This stability is a valuable property in drug design, as it can lead to a longer duration of action in the body.

Furthermore, halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly enhance binding affinity to the target protein. SAR studies have revealed that the presence of a halogen atom can be crucial for the antiproliferative activity of certain oxadiazole derivatives. nih.gov

The following table summarizes the impact of different substituents on the properties of oxadiazole analogues, based on findings from various studies.

| Modification Strategy | Intended Effect | Example from Research | Reference |

| Introduction of nitrogen-containing groups (e.g., pyridine, piperidine) | Improve water solubility and bioavailability | Conversion to ionic form can increase solubility. | mdpi.com |

| Optimization of TPSA and n-ROTB | Predict and improve oral bioavailability | Compounds with TPSA < 140 Ų and n-ROTB ≤ 10 show promise. | mdpi.com |

| Systematic structural modifications | Enhance target specificity | SAR studies reveal key pharmacophoric features for selective binding. | nih.gov |

| Introduction of halogen atoms | Increase metabolic stability and binding affinity | Halogenation can block metabolic sites and form favorable interactions. | nih.gov |

| Substitution on the aryl ring | Modulate biological activity | The position and nature of substituents (e.g., halogens, electron-donating groups) are critical. | nih.govnih.gov |

Biological and Pharmacological Evaluation of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline and Its Analogues

Anticancer Activities and Mechanisms of Action

Analogues of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.

The cytotoxic effects of 1,2,4-oxadiazole (B8745197) derivatives have been evaluated across a range of human cancer cell lines. For instance, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, an analogue of the title compound, exhibited moderate cytotoxic activity against a panel of eleven human cancer cell lines, including the colon adenocarcinoma cell line HT-29, with a mean IC50 value of approximately 92.4 µM nih.gov. Further modifications of this structure led to derivatives with significantly enhanced antitumor activity nih.gov.

Other studies on 3,5-disubstituted 1,2,4-oxadiazoles have also reported their cytotoxic potential. Specifically, compounds from this series were tested against human colon carcinoma (HT-29) and promyelocytic leukemia (HL-60) cells, with some derivatives showing good activity against the HL-60 cell line iaea.org.

Additionally, caffeic and ferulic acid-based hybrids incorporating the 1,2,4-oxadiazole ring have been synthesized and assessed for their anticancer properties. These compounds showed inhibitory activity against several cancer cell lines, including human lung adenocarcinoma (A549) nih.govresearchgate.net. One of the most active 1,3,4-oxadiazole (B1194373) derivatives, a related isomer, demonstrated IC50 values of 35.1 µM, 30.9 µM, and 18.3 µM against U87 (glioblastoma), MCF7 (breast cancer), and A549 cells, respectively nih.govresearchgate.net.

Interactive Table: Cytotoxicity of Oxadiazole Analogues against Various Cancer Cell Lines

Below is a summary of the reported half-maximal inhibitory concentrations (IC50) for several oxadiazole derivatives.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | HT-29 | Colon Adenocarcinoma | ~92.4 (mean) | nih.gov |

| Caffeic acid-based 1,3,4-oxadiazole | A549 | Lung Adenocarcinoma | 18.3 | nih.govresearchgate.net |

| Caffeic acid-based 1,3,4-oxadiazole | MCF7 | Breast Cancer | 30.9 | nih.govresearchgate.net |

| 3,5-disubstituted 1,2,4-oxadiazoles | HL-60 | Promyelocytic Leukemia | Good Activity | iaea.org |

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a key strategy for many anticancer therapies. Research into oxadiazole derivatives suggests that their cytotoxic effects are often mediated through the activation of apoptotic pathways.

Studies on 1,3,4-oxadiazole derivatives, which are structural isomers of 1,2,4-oxadiazoles, have shown that these compounds can induce apoptosis in human lung adenocarcinoma (A549) and rat glioma (C6) cells researchgate.net. Certain derivatives were found to exhibit significant cytotoxic activity and were selected for further analysis, which confirmed their ability to induce apoptosis, in some cases through the activation of Caspase-3, a key executioner caspase in the apoptotic cascade researchgate.net. Another report identified a series of 3,5-diaryl-1,2,4-oxadiazoles as potent inducers of apoptosis, further highlighting the potential of this heterocyclic scaffold to trigger programmed cell death in tumor cells researchgate.net. These findings suggest that compounds like this compound may exert their anticancer effects by similar mechanisms.

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is another important mechanism through which anticancer drugs can inhibit tumor proliferation. While specific studies on the cell cycle effects of this compound are limited, research on related heterocyclic structures provides insight into potential mechanisms.

Anti-Infective Applications

The 1,2,4-oxadiazole scaffold is not only relevant in oncology but has also been explored for its potential in treating infectious diseases.

Derivatives of 1,2,4-oxadiazole have been evaluated for a range of antiparasitic activities. Research has demonstrated the efficacy of these compounds against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease scielo.brnih.gov. One study investigated the activity of an N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine derivative on the different evolutionary forms of T. cruzi, revealing a time-dependent concentration effect and a reduction in the number of infected cells nih.gov. The mechanism of action appeared to involve the induction of necrotic events in the parasite nih.gov.

Early studies also reported the anthelmintic activity of 3-substituted 1,2,4-oxadiazoles in rodent models, with 3-p-chlorophenyl-1,2,4-oxadiazole significantly reducing worm counts of Nematospiroides dubius scielo.br. While these findings highlight the broad antiparasitic potential of the 1,2,4-oxadiazole core, specific data regarding the efficacy of this compound or its close analogues against Pneumocystis species is not extensively documented in the available literature.

The potential of 1,2,4-oxadiazole derivatives as antifungal agents has been a subject of significant investigation. Numerous studies have reported the synthesis and evaluation of these compounds against a variety of fungal pathogens, particularly those affecting plants mdpi.comnih.govmdpi.com.

In one study, a series of 1,2,4-oxadiazole derivatives containing amide fragments were designed and synthesized. One of the lead compounds demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL, which was comparable to commercial fungicides mdpi.com. Further investigation revealed that the compound likely acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungus mdpi.com.

Another research effort focused on 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid. These compounds showed significant antifungal activities against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicurn, Botrytis cinerea, and Colletotrichum capsica mdpi.comnih.gov. The mechanism was also suggested to involve the inhibition of SDH mdpi.comnih.gov. These results underscore the versatility of the 1,2,4-oxadiazole scaffold in the development of new antifungal agents.

Antiviral Potency and Target Identification (e.g., Viral Proteases, Polymerases, SARS-CoV-2 PLpro)

The emergence of viral diseases necessitates the development of new antiviral agents. The 1,2,4-oxadiazole scaffold has been identified as a promising starting point for the design of such therapeutics. nih.govnih.gov Research has focused on repositioning this heterocyclic core to target essential viral enzymes crucial for replication, such as the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov

PLpro is a critical enzyme for SARS-CoV-2, as it is responsible for cleaving the viral polyprotein and also interferes with the host's innate immune response. embopress.orgscienceopen.com A design strategy based on mimicking the structural features of a known benzamide PLpro inhibitor, GRL0617, led to the synthesis of 1,2,4-oxadiazole analogues. nih.govnih.gov In this approach, the pharmacophoric amide backbone of the lead compound was isosterically replaced by the 1,2,4-oxadiazole ring. nih.govnih.gov

Among a series of evaluated derivatives, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline demonstrated a balanced dual inhibitory potential. It inhibited SARS-CoV-2 PLpro with a half-maximal inhibitory concentration (IC₅₀) of 7.197 µM. nih.govnih.gov This compound also showed inhibitory activity against the spike protein's receptor-binding domain (RBD), which is responsible for viral entry into host cells, with an IC₅₀ of 8.673 µM. nih.govnih.gov The activity of this analogue highlights the potential of the 1,2,4-oxadiazole scaffold in developing antiviral agents with multiple mechanisms of action. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 | nih.govnih.gov |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | Spike Protein RBD | 8.673 | nih.govnih.gov |

Antibacterial Properties

The 1,2,4-oxadiazole nucleus is a key pharmacophore that has been incorporated into various structures to develop agents with potent antibacterial activity. nih.gov These compounds have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov

In one study, a 1,2,4-oxadiazole derivative was found to be a particularly potent antimicrobial compound, exhibiting a minimum inhibitory concentration (MIC) of 0.15 µg/mL against Staphylococcus aureus and 0.05 µg/mL against Escherichia coli and Salmonella schottmulleri. nih.gov Analogues have also demonstrated significant activity against resistant strains; for instance, certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 62 µg/mL. auctoresonline.org The inclusion of an oxadiazole moiety in phenylpropionyl derivatives was found to enhance their antimicrobial potency.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivative | Staphylococcus aureus | 0.15 | nih.gov |

| 1,2,4-Oxadiazole Derivative | Escherichia coli | 0.05 | nih.gov |

| 1,2,4-Oxadiazole Derivative | Salmonella schottmulleri | 0.05 | nih.gov |

| 1,2,4-Oxadiazole Derivative | Pseudomonas aeruginosa | 7.8 | nih.gov |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62 | auctoresonline.org |

| Substituted 1,2,4-Oxadiazole | Bacillus subtilis | 10 |

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Tuberculosis remains a significant global health issue, and the development of novel antimycobacterial agents is crucial. The 1,2,4-oxadiazole scaffold has been explored for its potential in this area. nih.gov Research has shown that certain derivatives possess notable activity against Mycobacterium tuberculosis.

One specific 1,2,4-oxadiazole derivative demonstrated effectiveness against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.3 µg/mL. nih.gov In another study focusing on structurally related 1,3,4-oxadiazoles, derivatives such as 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine were found to be highly active against both drug-sensitive and drug-resistant strains of M. tuberculosis H37Rv. nih.gov This particular compound was 10 times more active than isoniazid against a drug-resistant clinical isolate. nih.gov The high lipophilicity of the long alkyl chain attached to the oxadiazole ring is believed to facilitate the molecule's entry through the lipid-rich cell membrane of the mycobacterium. nih.gov Further studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives showed a compound with an MIC value of 25 µM against Mycobacterium smegmatis. msptm.orgresearchgate.net

| Compound Class/Derivative | Mycobacterial Strain | MIC | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivative | Mycobacterium tuberculosis | 6.3 µg/mL | nih.gov |

| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | M. tuberculosis H37Rv | - | nih.gov |

| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | M. tuberculosis (Isoniazid-Resistant) | 10x more active than Isoniazid | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 5d) | Mycobacterium smegmatis | 25 µM | msptm.orgresearchgate.net |

Neuropharmacological Investigations

Derivatives based on the 1,2,4-oxadiazole structure have been the subject of extensive neuropharmacological research, showing potential for the treatment of various neurological disorders.

Modulation of Pathways Associated with Neurological Disorders

Compounds containing the 1,2,4-oxadiazole ring have been investigated for their ability to modulate pathways implicated in neurological conditions like epilepsy. For example, the derivative 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one was identified as a novel anti-epileptic agent. nih.gov In a pentylenetetrazole (PTZ)-induced epileptic seizure model using zebrafish, this compound was shown to upregulate levels of 5-hydroxytryptamine and various neurosteroids (including 17-β-estradiol, progesterone, and allopregnanolone) while downregulating levels of normetanephrine and gamma-aminobutyric acid (GABA) in brain tissue. nih.gov This demonstrates a complex modulation of neurotransmitter and neurosteroid pathways that contributes to its anti-seizure effects.

Neuroprotective Effects (e.g., Inhibition of Monoamine Oxidase (MAO) and Cyclooxygenase (COX) Enzymes)

A key strategy in neuroprotection involves the inhibition of enzymes like monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in oxidative stress and inflammation within the central nervous system.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that metabolize monoaminergic neurotransmitters. mdpi.com The selective inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it can increase dopamine levels and provide neuroprotective effects. nih.govresearchgate.net Several 1,2,4-oxadiazole derivatives have been identified as potent and selective MAO-B inhibitors. For instance, a 1H-indazole-bearing 1,2,4-oxadiazole was found to be a highly potent human MAO-B inhibitor with an IC₅₀ value of 52 nM and high selectivity over the MAO-A isoform. cnr.it Another series of 1,2,4-oxadiazole derivatives also exhibited remarkable MAO-B inhibitory potential, with one compound showing an IC₅₀ of 74.68 µM, which was 3.55 times more potent than the reference drug biperiden. nih.govrsc.org

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are central to the inflammatory process through their role in prostaglandin biosynthesis. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes. mdpi.com Oxadiazole derivatives have been developed as COX inhibitors. nih.govresearchgate.net While much of the research has focused on the 1,3,4-oxadiazole isomer, which has yielded potent and selective COX-2 inhibitors with IC₅₀ values as low as 0.04 µM, the 1,2,4-oxadiazole scaffold has also been identified as a promising starting point. nih.govresearchgate.net A multidisciplinary screening approach identified a 1,2,4-oxadiazole-based compound as a multi-target inhibitor of cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin E2 synthase-1 (mPGES-1), highlighting its potential as a novel anti-inflammatory agent. unina.it

| Compound Class/Derivative | Target Enzyme | IC₅₀ | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1H-indazole-bearing 1,2,4-oxadiazole | MAO-B | 52 nM | >192 | cnr.it |

| 1,2,4-Oxadiazole derivative (2b) | MAO-B | 74.68 µM | - | nih.govrsc.org |

| 1,2,4-Oxadiazole derivative (2c) | MAO-B | 225.48 µM | - | nih.govrsc.org |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM | - | mdpi.com |

| 1,3,4-Oxadiazole derivative | COX-2 | 0.04 µM | >326 | nih.gov |

| 2,5-biaryl-1,3,4-oxadiazole (6e) | COX-2 | - | 132.83 | researchgate.net |

Anti-Alzheimer Disease Potential

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and multi-target-directed ligands (MTDLs) are considered a promising therapeutic strategy. nih.gov The 1,2,4-oxadiazole core has been utilized to design such multifunctional agents that can simultaneously address different pathological pathways of AD, such as cholinergic dysfunction and monoamine depletion. nih.govrsc.org

Several studies have synthesized and evaluated 1,2,4-oxadiazole-based derivatives for their ability to inhibit both acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and MAO-B. nih.govrsc.org One study reported novel 1,2,4-oxadiazole derivatives with excellent inhibitory activity against AChE, with IC₅₀ values in the range of 0.0158 to 0.121 µM, making them more potent than the standard drug donepezil (IC₅₀ = 0.123 µM). nih.govrsc.org These same compounds also showed potent MAO-B inhibition. nih.govrsc.org This dual activity makes the 1,2,4-oxadiazole pharmacophore a highly attractive scaffold for designing novel anti-AD candidates. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative (2b) | AChE | 0.048 | nih.gov |

| 1,2,4-Oxadiazole derivative (2c) | AChE | 0.102 | nih.gov |

| 1,2,4-Oxadiazole derivative (3a) | AChE | 0.0158 | nih.gov |

| Donepezil (Reference) | AChE | 0.123 | nih.gov |

| 1,3,4-Oxadiazole derivative (4d) | AChE | 0.83 | nih.gov |

Other Therapeutic Areas

The therapeutic potential of this compound and its analogues extends beyond cholinesterase inhibition into other significant areas of pharmacology.

The 1,2,4-oxadiazole ring is a recognized pharmacophore with anti-inflammatory potential. Studies on various derivatives have demonstrated their ability to mitigate inflammation in preclinical models. For instance, a series of substituted aniline (B41778) oxadiazolyl derivatives were synthesized and evaluated for their anti-inflammatory activities banglajol.info. Research has shown that some of these compounds can effectively reduce edema in carrageenan-induced paw edema assays in rats, a standard model for acute inflammation nih.govnih.gov. The anti-inflammatory effect is often attributed to the inhibition of inflammatory mediators.

The oxadiazole nucleus is a common feature in compounds designed for central nervous system applications, including anticonvulsant agents epa.govtandfonline.commdpi.comactamedica.orgthieme-connect.comwu.ac.thwu.ac.thresearchgate.net. While much of the research has focused on the 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole scaffold has also been explored for its potential in controlling seizures. The anticonvulsant activity of these compounds is often evaluated in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent different types of seizures. The mechanism of action is thought to involve modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.

Antiangiogenic Effects: The development of new blood vessels, a process known as angiogenesis, is a critical factor in tumor growth and metastasis. Some derivatives of 1,3,4-oxadiazole have been shown to possess in vivo antiangiogenic activity, suggesting that this class of compounds could be explored for cancer therapy mdpi.com. While specific studies on the antiangiogenic effects of this compound are limited, the broader class of 1,2,4-oxadiazoles has been identified as having potential in this area nih.gov.

Analgesic Effects: Several studies have reported the analgesic properties of oxadiazole derivatives nih.govmdpi.com. The analgesic activity is typically assessed using models such as the acetic acid-induced writhing test in mice. In one study, a series of new imidazolyl-oxadiazole and triazole derivatives were synthesized and evaluated for their analgesic effects. Several of these compounds demonstrated a significant reduction in the number of writhes, indicating potent analgesic activity nih.gov.

Table 2: Analgesic Activity of Selected Imidazolyl-Oxadiazole and Triazole Derivatives in the Writhing Test

| Compound | Protection (%) |

|---|---|

| 7 | 35.2 |

| 8 | 70.1 |

| 9 | 55.8 |

| 10 | 45.3 |

| 11 | 75.6 |

| 12 | 72.4 |

| 13 | 80.3 |

| 14 | 68.9 |

| 15 | 78.5 |

| Indomethacin | 85.7 |

Data represents the percentage of protection against acetic acid-induced writhing in mice nih.gov.

Pharmacokinetic and Pharmacodynamic Profiling of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline Derivatives

In Vitro and In Vivo Metabolic Stability Assessments

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's in vivo half-life and clearance. nih.govresearchgate.net Rapid biotransformation can diminish the exposure of the parent compound, while excessively high stability might lead to unwanted drug-drug interactions or toxicity. researchgate.net These assessments are typically conducted using in vitro models, such as liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov

In Vitro Models for Metabolic Stability: In vitro systems are crucial for the initial screening of new chemical entities. nih.gov The primary models include:

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in cytochrome P450 (CYP) enzymes, the major players in phase I metabolism. Assays with human liver microsomes (HLMs) are common for predicting hepatic metabolic clearance. nih.gov

Hepatocytes: As whole cells, hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive picture of metabolic pathways. nih.govnih.gov

The key parameters derived from these assays are the intrinsic clearance (CLint) and the in vitro half-life (t½), which are used to forecast in vivo pharmacokinetic behavior. researchgate.net

Table 1: Common In Vitro Metabolic Stability Models

| Model System | Description | Key Enzymes | Parameters Measured |

|---|---|---|---|

| Liver Microsomes | Subcellular fractions from hepatocytes. | Primarily Cytochrome P450 (CYP) enzymes. | Intrinsic Clearance (CLint), Half-life (t½). |

| Hepatocytes | Intact liver cells. | Full range of Phase I and Phase II enzymes. | Intrinsic Clearance (CLint), Half-life (t½), Metabolite Identification. |

While specific metabolic data for 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is not extensively published, studies on structurally related compounds provide valuable insights. For instance, research on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a carbonic anhydrase inhibitor, identified two primary metabolites formed through biotransformation. cyberleninka.rurrpharmacology.ru The metabolism involved hydroxylation of the oxadiazole's methyl group to form a hydroxymethyl derivative (M1) and hydroxylation of the sulfonamide group (M2). cyberleninka.rurrpharmacology.ru This suggests that oxidation of the methyl group on the 1,2,4-oxadiazole (B8745197) ring is a probable metabolic pathway for its derivatives as well.

Bioavailability Evaluations

Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a crucial determinant of a drug's efficacy. It is influenced by factors such as absorption and first-pass metabolism. nih.gov The oxadiazole moiety is known to increase the lipophilicity of molecules, a property that generally enhances transmembrane diffusion and absorption. nih.gov

In silico and in vitro ADME predictions are often employed to estimate bioavailability early in the discovery process. For a series of novel 1,3,4-oxadiazole (B1194373) analogues, predictions indicated good gastrointestinal absorption, with none of the compounds violating Lipinski's rule of five, a key guideline for drug-likeness and oral absorption. nih.gov

Preclinical studies in animal models provide the most direct measure of bioavailability. In a study involving the related compound ODASA, the pharmacokinetic parameters were evaluated in Wistar rats after both intraperitoneal injection and ocular instillation. cyberleninka.rurrpharmacology.ru The results demonstrated a high relative bioavailability of 81.03% for ODASA following ocular administration compared to injection, indicating substantial systemic absorption even from a local delivery route. rrpharmacology.rurrpharmacology.ru The compound also exhibited a long half-life of 46.4 hours after ocular administration. rrpharmacology.rurrpharmacology.ru

Table 2: Pharmacokinetic Parameters of a Related Oxadiazole Compound (ODASA) in Rats

| Compound | Administration Route | Cmax (ng/mL) | t½ (hours) | Relative Bioavailability (%) |

|---|---|---|---|---|

| ODASA | Ocular Instillation | 349.85 ± 62.50 | 46.4 ± 3.8 | 81.03 |

| Metabolite M1 | Ocular Instillation | 30.91 ± 6.00 | 70.0 ± 14.3 | N/A |

| Metabolite M2 | Ocular Instillation | 2.70 ± 0.62 | 36.5 ± 15.2 | N/A |

Data from a study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA). rrpharmacology.rurrpharmacology.ru

These findings suggest that derivatives of the methyl-oxadiazole-aniline scaffold could possess favorable bioavailability characteristics, although specific evaluations for each new analogue are essential.

Blood-Brain Barrier Penetration Studies

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical requirement. The BBB is a highly selective barrier formed by endothelial cells with tight junctions, which strictly regulates the passage of substances into the brain. nih.govnih.gov It is estimated that over 98% of small-molecule drugs are unable to cross the BBB, posing a major challenge in the development of CNS therapies. mdpi.com

Passage across the BBB can occur via passive transcellular diffusion or through various transport mechanisms. nih.gov Key physicochemical properties that favor passive BBB penetration include:

Low Molecular Weight: Generally, smaller molecules diffuse more readily.

High Lipophilicity: Increased lipid solubility enhances passage through the endothelial cell membranes.

Low Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors reduces interactions with the aqueous environment and the polar surfaces of the barrier.

Computational models are often used to predict the BBB penetration potential of new compounds. nih.gov Studies on other 1,3,4-oxadiazole analogues have predicted that certain derivatives would be capable of crossing the BBB, highlighting the potential of this heterocyclic system in the design of CNS-active agents. nih.gov The lipophilic nature of the oxadiazole ring can contribute favorably to this property. nih.gov However, experimental validation using in vitro models (e.g., cell-based assays) or in vivo studies in animals is necessary to confirm CNS penetration. nih.gov

Table 3: Physicochemical Properties Influencing Blood-Brain Barrier Permeation

| Property | Favorable for BBB Penetration | Rationale |

|---|---|---|

| Molecular Weight | Low (e.g., < 400-500 Da) | Enhances passive diffusion across membranes. |

| Lipophilicity (logP) | Moderate to High | Increases solubility in the lipid bilayer of endothelial cells. |

| Polar Surface Area (PSA) | Low | Reduces desolvation energy required to enter the membrane. |

| Hydrogen Bond Donors/Acceptors | Low | Minimizes interactions that hinder membrane crossing. |

Correlation of Pharmacokinetic Parameters with Biological Outcomes

The ultimate goal of pharmacokinetic profiling is to establish a clear relationship between a drug's concentration in the body and its therapeutic effect (pharmacodynamics). This PK/PD correlation is essential for determining an effective dosing regimen. nih.gov

The pharmacological activity of this compound derivatives will be intrinsically linked to their pharmacokinetic profiles. For example, adequate metabolic stability is required to maintain a therapeutic concentration at the target site for a sufficient duration. The study on the related compound ODASA illustrates this principle: its pharmacokinetic profile, including a long half-life, was evaluated as part of the preclinical assessment of its potential as a long-acting agent for reducing intraocular pressure. cyberleninka.rurrpharmacology.rurrpharmacology.ru

Furthermore, in studies of other oxadiazole-containing compounds, a direct link between structure, activity, and PK-related properties has been shown. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for anticancer activity, with their potency (IC50 values) being directly correlated with their structural modifications. nih.gov In another example, a novel 1,2,4-oxadiazole derivative was found to have a synergistic antimicrobial effect with oxacillin (B1211168) against MRSA. mdpi.com This biological outcome was dependent on the compound achieving sufficient concentrations to interact with its bacterial target and inhibit the expression of resistance genes. mdpi.com

Therefore, for any new derivative of this compound, establishing its metabolic stability, bioavailability, and distribution profile is a prerequisite to understanding and predicting its biological efficacy in vivo.

Emerging Applications and Future Research Directions of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline

Development as High Energy Density Materials (HEDMs)

The 1,2,4-oxadiazole (B8745197) ring is a key structural motif in the design of High Energy Density Materials (HEDMs). Its derivatives are explored for their ability to provide a balance between high energy output and sensitivity, a critical factor in the development of safer energetic materials. researchgate.net

Research has focused on combining the 1,2,4-oxadiazole heterocycle with other high-energy azoles and energetic functionalities to create novel HEDMs. researchgate.net A notable example involves derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. This compound, which integrates both 1,2,5- and 1,2,4-oxadiazole rings, serves as a precursor for a series of energetic salts and N-trinitroethylamino derivatives. researchgate.netrsc.org These resulting compounds exhibit moderate thermal stabilities, with decomposition temperatures generally ranging from 172°C to 246°C. researchgate.netrsc.org

Crucially, many of these materials demonstrate low sensitivity to impact (≥40.1 J) and friction (≥360 N), a significant safety advantage. researchgate.net The detonation performance of these compounds, calculated from heats of formation and measured densities, indicates that most are superior to trinitrotoluene (TNT). researchgate.net For instance, the introduction of a trinitroethyl energetic group and an N-NO2 moiety to the core structure has yielded derivatives with calculated detonation velocities and pressures comparable to the powerful explosive hexogen (RDX). researchgate.net This line of research highlights one of the most effective strategies in HEDM design: the synergistic combination of the 1,2,4-oxadiazole scaffold with other energy-rich chemical groups. researchgate.net

| Compound Derivative | Density (ρ) | Detonation Velocity (D) | Detonation Pressure (P) | Key Feature |

|---|---|---|---|---|

| N-(4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)-N-(2,2,2-trinitroethyl) nitramide | 1.78 g/cm³ | 8,602 m/s | 32.8 GPa | Combines 1,2,4-oxadiazole with furazan (B8792606) and trinitroethyl groups. researchgate.net |

| Various Energetic Salts | Data not specified | Data not specified | Data not specified | Generally insensitive to impact and friction. researchgate.net |

Role in Material Science Applications

Beyond HEDMs, the 1,2,4-oxadiazole scaffold is a valuable building block for creating novel materials with tailored properties. Derivatives of this heterocycle have demonstrated utility in the development of supramolecular liquid crystals. In this context, the rigid, planar structure of the oxadiazole ring can influence the self-assembly and mesophase behavior of the final material.

Furthermore, related oxadiazole isomers, particularly conjugated 1,3,4-oxadiazole (B1194373) arrangements, exhibit interesting electronic and photophysical properties. These characteristics make them suitable for applications in optoelectronics, such as in the production of organic light-emitting diodes (OLEDs), laser dyes, and scintillators. nih.gov The electron-deficient nature of the oxadiazole ring can facilitate electron transport, a desirable property in these devices. While these applications have been more extensively explored for the 1,3,4-isomer, the underlying chemical principles suggest that 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline could serve as a key component in designing new materials with specific electronic or luminescent functions. nih.gov The presence of the aniline (B41778) group provides a reactive site for polymerization or further functionalization, allowing for its integration into larger, more complex material systems. The compound's structure is also being investigated in the design of melt-castable materials, where the heterocycle acts as a building block for property control. osti.gov

Advancements in Drug Discovery Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comdanaher.combiobide.com The 1,2,4-oxadiazole ring is considered an excellent framework for this process due to its unique bioisosteric properties, meaning it can substitute other chemical groups to improve a molecule's biological activity. encyclopedia.pubmdpi.com

The process of lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR). patsnap.com This involves a blend of synthetic chemistry, computational modeling, and pharmacological testing. researchgate.net For compounds containing the 1,2,4-oxadiazole core, medicinal chemists can systematically modify substituents at the 3- and 5-positions of the ring. For this compound, modifications could involve altering the methyl group or substituting the aniline ring to fine-tune interactions with a biological target.

Computational methods are integral to modern lead optimization. patsnap.com Techniques like Free Energy Perturbation (FEP) have been successfully used to guide the optimization of oxadiazole-containing compounds. In one documented case, an initially inactive oxadiazole was identified as a viable core and, through FEP-guided optimization, was developed into a series of potent inhibitors. nih.gov This highlights how even a seemingly unpromising start can lead to a successful drug candidate through targeted computational and synthetic efforts. nih.gov

| Optimization Strategy | Description | Relevance to this compound |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematically modifying the compound's structure to identify key functional groups responsible for biological activity. patsnap.com | Modifying the methyl and aniline groups to enhance potency and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Using computational models to predict how structural changes will affect biological activity. patsnap.com | Predicting the activity of novel derivatives before synthesis. |

| Pharmacokinetic (ADMET) Optimization | Improving how the compound is absorbed, distributed, metabolized, excreted, and its toxicity profile. danaher.com | Altering the structure to improve metabolic stability and bioavailability. |

| Free Energy Perturbation (FEP) | A rigorous computational method to predict changes in protein-ligand binding affinity upon molecular modification. nih.gov | Accurately guiding the selection of the most promising modifications for synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material science by accelerating the design and prediction of properties for novel compounds. semanticscholar.org These technologies are particularly well-suited to handle the vast and complex chemical space surrounding a core scaffold like this compound.

Machine learning models, especially deep neural networks (DNNs), can be trained on large datasets of known molecules to learn the complex relationships between chemical structure and biological activity or material properties (QSAR/QSPR). semanticscholar.org These trained models can then predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. semanticscholar.org This approach has demonstrated superior predictive power in challenges like the Merck Kaggle and NIH Tox21 competitions. semanticscholar.org

In the context of compound design, AI can be used for de novo design, where algorithms generate entirely new molecular structures optimized for a desired set of properties. semanticscholar.org For instance, an AI model could be tasked with designing derivatives of this compound that are predicted to have high inhibitory activity against a specific enzyme while maintaining drug-like properties. Research has shown that ML can effectively compensate for gaps in theoretical knowledge by learning directly from experimental data, improving the ability to classify compounds as active or inactive. mdpi.com Furthermore, AI has been used to devise retrosynthetic routes for complex molecules that chemists have judged to be on par with established, human-designed methods. lanl.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction (QSAR/QSPR) | Using trained models (e.g., Deep Neural Networks) to predict the biological activity, toxicity, or material properties of new compounds. semanticscholar.org | Reduces time and cost by prioritizing high-potential candidates for synthesis and testing. |

| De Novo Design | Generative AI models create novel molecular structures tailored to specific activity and property profiles. semanticscholar.org | Explores a wider chemical space to discover innovative and highly optimized compounds. |

| Virtual Screening | ML models rapidly screen large virtual libraries of compounds to identify potential "hits" for a biological target. patsnap.com | Dramatically increases the efficiency of identifying starting points for drug discovery. |

| Retrosynthesis Planning | AI predicts viable synthetic pathways for target molecules. lanl.gov | Aids chemists in planning and executing the synthesis of complex new derivatives. |

常见问题

Q. What protocols mitigate byproduct formation during N-methylation?

- Answer : Use excess paraformaldehyde (2.5 eq) and slow NaBH₄ addition at 0°C to suppress over-alkylation. Purify via recrystallization (ethanol/water) to remove dimethylated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。